molecular formula C23H14ClNO6 B4794372 6-chloro-7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

6-chloro-7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B4794372
M. Wt: 435.8 g/mol
InChI Key: CMHTVHBQXUVMPE-UHFFFAOYSA-N
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Description

6-chloro-7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.

    Introduction of the chloro substituent: Chlorination of the chromen-2-one core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the nitrophenyl group: This step involves the nucleophilic substitution reaction between the chlorinated chromen-2-one and a nitrophenyl derivative, often in the presence of a base like potassium carbonate.

    Final modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce nitro groups to amines.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

6-chloro-7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-2H-chromen-2-one: Lacks the chloro and nitrophenyl substituents, resulting in different biological activities.

    6-chloro-4-phenyl-2H-chromen-2-one: Lacks the nitrophenyl and oxoethoxy groups, leading to variations in its chemical reactivity and biological effects.

    7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one: Lacks the chloro substituent, which can affect its interaction with molecular targets.

Uniqueness

6-chloro-7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is unique due to the presence of both chloro and nitrophenyl substituents, which contribute to its distinct chemical reactivity and biological activities. These structural features make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-chloro-7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClNO6/c24-19-10-18-17(14-5-2-1-3-6-14)11-23(27)31-21(18)12-22(19)30-13-20(26)15-7-4-8-16(9-15)25(28)29/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHTVHBQXUVMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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